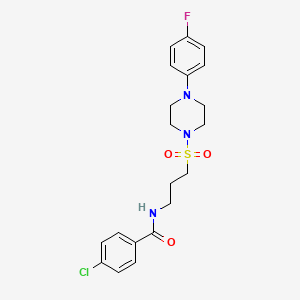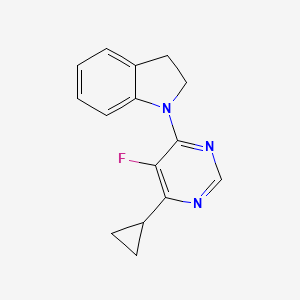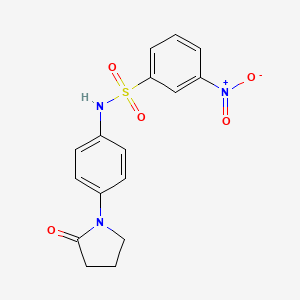![molecular formula C14H19N3O5S B2871083 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide CAS No. 1105206-49-2](/img/structure/B2871083.png)
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” is a chemical compound with the molecular formula C14H19N3O5S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds .
Synthesis Analysis
The synthesis of thiazolidine derivatives like “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” has been a subject of interest for researchers. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” is characterized by the presence of a thiazolidine core, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Applications De Recherche Scientifique
Antidiabetic Agents
Research into thiazolidine derivatives, including compounds structurally similar to N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide, has highlighted their potential as antidiabetic agents. A study by Nomura et al. (1999) discovered that certain 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives exhibit significant antihyperglycemic properties, suggesting their utility in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Antimicrobial and Antifungal Activity
Another area of research has involved evaluating the antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities against several pathogens, including Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing infectious diseases (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Dual PPAR Agonist for Diabetes and Lipid Disorders
The compound has also been researched as a dual peroxisome proliferator-activated receptor (PPAR) agonist, indicative of its potential in treating conditions such as diabetes and lipid disorders. Song et al. (2004) developed a quantitative determination method for MK-0767 (a dual α/γ PPAR agonist structurally related to the compound ) in human plasma, suggesting the relevance of such compounds in clinical applications (Song, Yan, Xu, & Lo, 2004).
Anticancer Properties
Furthermore, thiazolidine derivatives have been assessed for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, some of which exhibited moderate to excellent anticancer activity against various cancer cell lines, surpassing the efficacy of the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Orientations Futures
Thiazolidine derivatives like “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” have diverse therapeutic and pharmaceutical activity and are used in probe design . The future research directions could include developing multifunctional drugs and improving their activity . These data provide useful information for designing next-generation drug candidates .
Propriétés
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-8-6-15-13(18)14(19)16-11-4-2-5-12(10-11)17-7-3-9-23(17,20)21/h2,4-5,10H,3,6-9H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFGOLQUZOYDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)



![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)
![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)


![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)

![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)
